The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and A2B Chem, where it is available for research purposes only. Its molecular formula is , and it has a molecular weight of approximately 244.68 g/mol . The compound is primarily used in research settings, particularly in studies related to organic synthesis and medicinal chemistry.
The synthesis of 2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-amine typically involves several key steps:
The molecular structure of 2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-amine can be described as follows:
The structural formula can be represented using SMILES notation as Clc1ccc(cc1)n1nc2c(n1)ccc(c2)N
.
The compound participates in several notable chemical reactions:
These reactions are crucial for its application in synthesizing other valuable compounds in medicinal chemistry.
Further studies are required to elucidate specific pathways and targets within biological systems .
Key physical and chemical properties of 2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-amine include:
These properties are significant for determining how the compound behaves under different conditions during synthesis and application .
The applications of 2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-amine span various fields:
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: